Methyl thieno[3,2-c]pyridine-6-carboxylate Methyl thieno[3,2-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 253332-82-0
VCID: VC8094101
InChI: InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3
SMILES: COC(=O)C1=NC=C2C=CSC2=C1
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol

Methyl thieno[3,2-c]pyridine-6-carboxylate

CAS No.: 253332-82-0

Cat. No.: VC8094101

Molecular Formula: C9H7NO2S

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl thieno[3,2-c]pyridine-6-carboxylate - 253332-82-0

Specification

CAS No. 253332-82-0
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
IUPAC Name methyl thieno[3,2-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H7NO2S/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3
Standard InChI Key KQQNBNAMXWPKGP-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C2C=CSC2=C1
Canonical SMILES COC(=O)C1=NC=C2C=CSC2=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl thieno[3,2-c]pyridine-6-carboxylate features a thieno[3,2-c]pyridine core, where the thiophene ring is fused to the pyridine ring at the 3,2-c positions. The carboxylate group at the 6-position is esterified with a methyl group, as confirmed by its SMILES notation (COC(=O)C1=NC=C2C=CSC2=C1\text{COC(=O)C1=NC=C2C=CSC2=C1}) . X-ray crystallography of analogous compounds reveals planar fused-ring systems with bond lengths and angles consistent with aromaticity, facilitating interactions with biological targets .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight193.22 g/mol
Density1.34 g/cm³
Boiling Point295.19°C at 760 mmHg
LogP (Partition Coefficient)2.08

The compound’s moderate lipophilicity (LogP=2.08\text{LogP} = 2.08) suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Derivatives

Synthetic Routes

The synthesis of methyl thieno[3,2-c]pyridine-6-carboxylate often involves multicomponent reactions or cross-coupling strategies:

  • Sonogashira Coupling: Reacting 6-bromo-thieno[3,2-c]pyridine derivatives with terminal alkynes under palladium catalysis yields ethynyl-substituted analogs . For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-c]pyridine-2-carboxylates are synthesized via this method, with yields optimized at 60–100°C under inert atmospheres .

  • One-Pot Gewald Reaction: This approach combines ketones, activated nitriles, and sulfur to construct the thiophene ring, followed by cyclization with pyridine precursors . A recent study demonstrated the synthesis of methyl 3,5-diamino-4-oxo-6-phenyl derivatives using this method, achieving purities >95% after column chromatography .

Structural Modifications

Derivatization at the 6-position significantly influences bioactivity:

  • Amino-Substituted Derivatives: Introducing para-methoxyphenyl or aminophenyl groups via Sonogashira coupling enhances antitumor activity. For instance, the ortho-aminophenyl derivative induces apoptosis in NCI-H460 lung cancer cells by activating caspase-3 .

  • Prodrug Strategies: Masking the carboxylate group with tert-butyl carbamates improves metabolic stability, reducing hepatotoxicity while retaining efficacy .

Biological Activity and Mechanisms

Antitumor Effects

Methyl thieno[3,2-c]pyridine-6-carboxylate derivatives exhibit potent growth inhibition in triple-negative breast cancer (TNBC) models:

CompoundCell LineGI₅₀ (μM)Proliferation ReductionApoptosis Induction
2eMDA-MB-2311340%Yes (Caspase-3)
2fHepG21.260%G₂/M Arrest

Data adapted from . Compound 2e reduces tumor size in chick chorioallantoic membrane (CAM) assays by 50%, comparable to doxorubicin .

Mechanism of Action

The compound inhibits Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. Binding studies suggest the carboxylate group forms hydrogen bonds with the kinase’s ATP-binding pocket, disrupting substrate phosphorylation . Additionally, derivatives induce G₀/G₁ cell cycle arrest in MDA-MB-231 cells, correlating with downregulation of cyclin D1 and CDK4 .

Applications in Drug Development

Oncology

Lead derivatives are being evaluated as tyrosine kinase inhibitors (TKIs) for hepatocellular carcinoma (HCC) and TNBC. The ethynyl-substituted analog Vb shows a hepatotoxicity safety margin (GI₅₀HepG2/GI₅₀PLP1>100\text{GI₅₀}_{\text{HepG2}}/\text{GI₅₀}_{\text{PLP1}} > 100), making it a promising candidate for preclinical trials .

Materials Science

The compound’s conjugated π-system enables applications in organic electronics. Thin-film transistors incorporating thieno[3,2-c]pyridine derivatives exhibit hole mobilities of 0.10.5cm2/V\cdotps0.1–0.5 \, \text{cm}^2/\text{V·s}, suitable for flexible displays.

Comparative Analysis with Analogues

Thieno[3,2-b] vs. Thieno[3,2-c] Pyridines

  • Reactivity: The [3,2-c] isomer’s fused-ring orientation enhances electrophilic substitution at the 5-position, unlike the [3,2-b] analog .

  • Bioactivity: Methyl thieno[3,2-c]pyridine-6-carboxylate derivatives show 10-fold greater potency against Pim-1 kinase compared to [3,2-b] isomers, attributed to improved binding pocket complementarity .

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